

# Spectral Analysis of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: *Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate*

Cat. No.: B039367

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for **tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate**, a key building block in synthetic organic chemistry and drug discovery. The following sections detail the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data, the experimental protocols for their acquisition, and a visualization of the molecular structure and experimental workflow. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Nuclear Magnetic Resonance (NMR) Spectral Data

The NMR spectra were acquired in deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent. The data is presented in the following tables, summarizing the key spectral parameters for both  $^1\text{H}$  and  $^{13}\text{C}$  nuclei.

### $^1\text{H}$ NMR Spectral Data

The proton NMR spectrum was recorded on a 500 MHz spectrometer. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the residual solvent peak.

Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment
3.87 – 3.78	m	1H	-CHaHb-OH
3.73 – 3.63	m	2H	Piperidine Ring H
3.40 – 3.26	m	2H	-CHaHb-OH
1.99 – 1.73	m	4H	Piperidine Ring H
1.67 – 1.48	m	3H	Piperidine Ring H
1.46	s	9H	tert-butyl group
1.45 – 1.32	m	1H	Piperidine Ring H

## <sup>13</sup>C NMR Spectral Data

The carbon-13 NMR spectrum was obtained on a 126 MHz spectrometer. The chemical shifts ( $\delta$ ) are reported in ppm.

Chemical Shift ( $\delta$ ppm)	Assignment
155.0	C=O (carbamate)
79.3	C(CH <sub>3</sub> ) <sub>3</sub>
62.8	-CH <sub>2</sub> -OH
56.9	Piperidine Ring C
46.4	Piperidine Ring C
31.0	Piperidine Ring C
30.6	Piperidine Ring C
29.3	Piperidine Ring C
28.7	-C(CH <sub>3</sub> ) <sub>3</sub>
23.6	Piperidine Ring C

## Experimental Protocols

The following protocol outlines the general procedure for the acquisition of NMR spectra.

**Sample Preparation:** A sample of **tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate** was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).

**Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker UltraShield Plus Avance III 500 MHz spectrometer.[1]

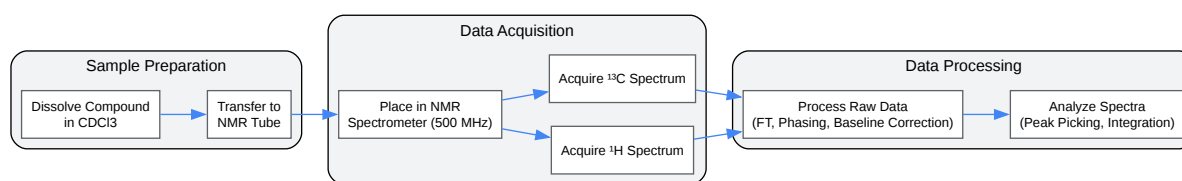
**Data Acquisition:**

- $^1\text{H}$  NMR: The spectrum was acquired at a frequency of 500 MHz.[1] Data is reported as chemical shift ( $\delta$ ) in ppm, with multiplicity (s = singlet, m = multiplet), and integration.[1]
- $^{13}\text{C}$  NMR: The spectrum was recorded at a frequency of 126 MHz.[1] Chemical shifts are reported in ppm relative to the  $\text{CDCl}_3$  solvent peak (77.16 ppm).[1]

## Visualizations

The following diagrams illustrate the chemical structure of the target compound and a generalized workflow for NMR spectral acquisition.

**Figure 1:** Chemical structure of the title compound.



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**Figure 2:** Generalized workflow for NMR data acquisition.

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## References

- 1. [macmillan.princeton.edu](https://macmillan.princeton.edu) [[macmillan.princeton.edu](https://macmillan.princeton.edu)]
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